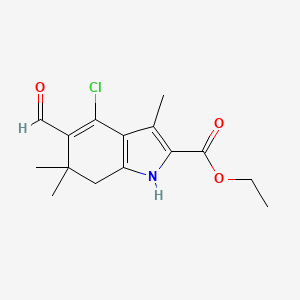

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

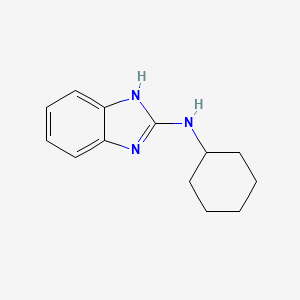

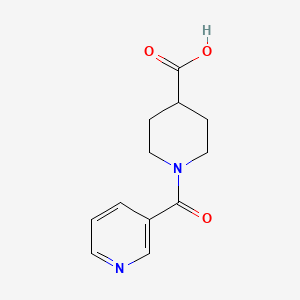

The compound "4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester" is a derivative of indole carboxylic acid esters, which are a class of compounds with significant biological activities. The presence of a chloro substituent and a formyl group in the indole moiety suggests potential reactivity and biological relevance. The ethyl ester group indicates that this compound could be a synthetic intermediate or a biologically active molecule in its own right.

Synthesis Analysis

The synthesis of related indole carboxylic acid esters can be derived from simpler starting materials, such as 2-chloro-6-nitrotoluene, which is used to synthesize 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters . The process involves multiple steps, including nitration, reduction, and esterification. Similarly, the synthesis of formyl-functionalized indole carboxylates can be achieved through the transformation of sulfomethyl groups to formyl functions, as demonstrated in the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates . These methods provide a foundation for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole ring, such as the chloro and formyl groups, can significantly influence the chemical reactivity and biological activity of the compound. The ethyl ester moiety is a common functional group in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates .

Chemical Reactions Analysis

Indole esters can participate in various chemical reactions. For instance, the formyl group in the indole moiety can be involved in aldol reactions, as seen with other aldehydes . The chloro substituent may also undergo nucleophilic substitution reactions, potentially leading to the formation of new carbon-heteroatom bonds. The ester group itself can be hydrolyzed under acidic or basic conditions, or it can be transformed into other functional groups through reactions such as reduction or aminolysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester" are not provided in the papers, we can infer some general properties based on the structure. The presence of the formyl group suggests that the compound may have polar characteristics, which could affect its solubility in organic solvents versus water. The chloro substituent may also influence the compound's density and boiling point. The ester group typically confers some degree of

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Research has focused on developing synthetic pathways for creating indole derivatives, including methods for forming 5-substituted indole derivatives and various formyl-indole-2-carboxylates. These methods often involve transformations of sulfomethyl groups to formyl functions and hydrolysis and oxidation steps to achieve the desired aldehyde groups on the indole backbone (Pete, Parlagh, & Tőke, 2003), (Pete, Szöllösy, & Szokol, 2006).

Biological Activities

Some indole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Although specific studies on 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester are not available, related compounds have shown promise in these areas. For instance, substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and evaluated for their antiviral activities, although the specific activities against targeted viruses varied (Ivashchenko et al., 2014).

Chemical Transformations

The versatility of indole derivatives in chemical transformations is notable. These compounds serve as intermediates in synthesizing various biologically active molecules, highlighting their significance in medicinal chemistry and drug design. For example, the transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through reactions with hydrazine hydrate or aqueous sodium hydroxide illustrates their potential for generating new chemical entities with varied biological functions (Cucek & Verček, 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWXQGFYAOETKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354721 |

Source

|

| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

CAS RN |

333780-20-4 |

Source

|

| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)